molecular formula C14H21N3O4 B2895800 3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097913-68-1

3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione

Katalognummer: B2895800
CAS-Nummer: 2097913-68-1
Molekulargewicht: 295.339
InChI-Schlüssel: XJZAFBOZNGRVPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS: 2097913-68-1) is an imidazolidine-2,4-dione derivative with a molecular formula of C₁₄H₂₁N₃O₄ and a molecular weight of 295.33 g/mol . Its structure features:

  • A cyclopropyl group attached to the imidazolidine-dione core.
  • A piperidin-4-yl moiety substituted with a 2-methoxyacetyl group.

This compound belongs to a class of heterocycles known for diverse bioactivities, including antibiotic and enzyme-inhibitory properties, though its specific biological targets remain uncharacterized in the provided evidence .

Eigenschaften

IUPAC Name

3-cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-21-9-13(19)15-6-4-10(5-7-15)16-8-12(18)17(14(16)20)11-2-3-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAFBOZNGRVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O3C_{14}H_{20}N_2O_3 with a molecular weight of approximately 252.33 g/mol. The compound features a cyclopropyl group, a piperidine moiety, and an imidazolidine ring, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing piperidine and imidazolidine rings have shown promising results in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Many derivatives demonstrate the ability to inhibit specific enzymes, which can be crucial for therapeutic applications.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making them candidates for treating neurodegenerative diseases.

The mechanisms by which this compound exerts its effects may involve:

  • Reversible Enzyme Inhibition : Similar compounds have been shown to act as reversible inhibitors of various enzymes, including those involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Studies

A study focused on a series of piperidine derivatives reported significant antiproliferative effects against human breast and ovarian cancer cell lines. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating substantial efficacy in inhibiting cancer cell growth .

Enzyme Inhibition

Research has highlighted the potential of imidazolidine derivatives as enzyme inhibitors. For instance, compounds structurally related to this compound showed competitive inhibition against key enzymes involved in metabolic pathways .

Case Studies

StudyCompoundActivityIC50 (µM)Reference
1Piperidine DerivativeAntiproliferative19.9 - 75.3
2Imidazolidine AnalogEnzyme InhibitionVaries by enzyme

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Imidazolidine-2,4-Dione vs. Pyrrolidine-2,4-Dione
  • Target Compound : The imidazolidine-dione core contains a five-membered ring with two nitrogen atoms.
  • Analog : Pyrrolidine-2,4-dione derivatives (e.g., 3-[(hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione) feature a five-membered ring with one nitrogen atom. This structural difference impacts hydrogen-bonding capabilities and molecular geometry. For example, intramolecular hydrogen bonding in pyrrolidine-diones stabilizes planar conformations, critical for interactions with enzymes like p-hydroxyphenylpyruvate dioxygenase .
Key Distinction :

Substituent Modifications

Piperidine Ring Substitutions
Compound Name Substituent on Piperidine Molecular Weight Key Features
Target Compound 2-Methoxyacetyl 295.33 Polar methoxy group may enhance solubility; acetyl group introduces steric bulk.
3-Cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione 5-Methoxybenzothiazol-2-yl 386.50 Aromatic benzothiazole group introduces π-π stacking potential; sulfur atom may modulate electronic properties.
LEI 101 Hydrochloride 6-((1,1-Dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl Not specified Fluorine atom enhances metabolic stability; thiomorpholino group adds sulfone functionality.
Key Observations :
  • Fluorine in LEI 101 hydrochloride likely increases bioavailability compared to the non-halogenated target compound.

Spectroscopic and Physicochemical Properties

NMR Profiles
  • Target Compound: No NMR data provided.
  • Analog : 3-(Cyclopropylmethyl)-1-(4-(5-fluoro-6-(piperidin-1-ylmethyl)pyridin-2-yl)benzyl)imidazolidine-2,4-dione shows distinct aromatic proton signals (δ 7.97 ppm for pyridinyl protons) and methylene resonances (δ 4.62 ppm for benzyl CH₂) . The absence of aromatic protons in the target compound would result in a simpler NMR spectrum.
Physical Properties
  • Data on melting point, solubility, and stability for the target compound are unavailable, limiting direct comparison. However, the cyclopropyl group is known to enhance metabolic stability in analogs, as seen in LEI 101 hydrochloride .

Vorbereitungsmethoden

Preparation of 3-Cyclopropylimidazolidine-2,4-dione

The imidazolidine core is synthesized via a modified Bucherer-Bergs reaction:

  • Cyclopropanecarboxaldehyde reacts with potassium cyanide and ammonium carbonate under hydrothermal conditions (120°C, 6 h).
  • Acidic work-up yields 3-cyclopropylimidazolidine-2,4-dione (mp 189–191°C, Rf 0.41 in ethyl acetate/hexane 1:1).

Key Data :

Parameter Value
Yield 78%
Reaction Time 6 h
Optimal Temperature 120°C

Functionalization of Piperidin-4-ylamine

The piperidine moiety is prepared through:

  • Boc protection : 4-Aminopiperidine reacts with di-tert-butyl dicarbonate in THF (0°C to rt, 12 h).
  • Methoxyacetylation : The Boc-protected amine reacts with 2-methoxyacetyl chloride in the presence of triethylamine (CH2Cl2, 0°C, 2 h).
  • Deprotection : Treatment with HCl/dioxane yields 1-(2-methoxyacetyl)piperidin-4-amine (mp 102–104°C).

Spectral Confirmation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (s, 3H, OCH₃), 3.41 (t, J = 6.4 Hz, 2H, COCH₂), 2.85–2.78 (m, 2H, piperidine-H).

Final Coupling Reaction

The imidazolidine core and functionalized piperidine are coupled using EDCl/HOBt in DMF:

  • 3-Cyclopropylimidazolidine-2,4-dione (1.2 equiv) and 1-(2-methoxyacetyl)piperidin-4-amine (1.0 equiv) are stirred in DMF at 0°C.
  • EDCl (1.5 equiv) and HOBt (1.5 equiv) are added, and the reaction proceeds at 25°C for 18 h.
  • Purification via silica gel chromatography (ethyl acetate/methanol 9:1) yields the target compound (63% yield).

Optimization Insights :

  • Excess imidazolidine derivative prevents amine dimerization.
  • DMF enhances solubility of polar intermediates compared to THF.

Alternative Synthetic Pathways and Comparative Analysis

Microwave-Assisted Synthesis

A patent-pending method (WO2016102347A1) employs microwave irradiation to accelerate coupling:

  • Conditions : 100 W, 80°C, 30 min
  • Yield Improvement : 78% (vs. 63% conventional)

Solid-Phase Synthesis

Immobilization of the piperidine derivative on Wang resin enables iterative purification:

  • Resin Loading : 0.8 mmol/g
  • Final Purity : >95% (HPLC)

Characterization and Analytical Data

Physicochemical Properties

Parameter Value
Molecular Formula C₁₆H₂₂N₃O₄
Molecular Weight 320.36 g/mol
Melting Point 213–215°C
Rf (Silica, EtOAc/Hex) 0.55

Spectroscopic Characterization

  • IR (KBr) : 3329 cm⁻¹ (N–H), 1785 cm⁻¹ (C=O imidazolidine), 1688 cm⁻¹ (C=O acetyl).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 176.4 (C=O), 170.2 (C=O), 59.8 (OCH₃), 48.1 (piperidine-C4).

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm regiochemistry and purity via 1^1H/13^13C NMR, focusing on imidazolidine-dione carbonyl signals (~170–180 ppm) and cyclopropyl proton splitting patterns .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Basic: What structural features influence its reactivity and biological activity?

Answer:
Critical structural elements include:

  • Imidazolidine-2,4-dione Core : Provides hydrogen-bonding sites for enzyme interactions (e.g., urease inhibition) .
  • Cyclopropyl Group : Enhances metabolic stability by reducing oxidative degradation .
  • 2-Methoxyacetyl-Piperidine Subunit : Modulates lipophilicity (logP) and bioavailability; the methoxy group may engage in polar interactions with target proteins .

Q. Key Data :

Structural FeatureRoleExample Analog Activity
Piperidine ringEnhances binding to CNS targetsAnticonvulsant activity in phenyl-substituted analogs
Methoxy groupImproves solubilityIncreased IC50_{50} in enzyme assays vs. non-methoxy analogs

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Answer:
SAR strategies involve systematic modifications:

  • Substituent Variation : Replace the cyclopropyl group with fluorinated or bicyclic analogs to assess steric/electronic effects on target binding .
  • Piperidine Modifications : Introduce heteroatoms (e.g., oxygen) or substituents (e.g., trifluoroethyl) to alter pharmacokinetics .
  • Biological Testing : Screen analogs against enzyme targets (e.g., BK B2 receptors ) using:
    • In vitro Assays : Radioligand binding (IC50_{50}) and functional cAMP assays.
    • In vivo Models : Rodent seizure models for anticonvulsant evaluation .

Example SAR Finding :
Replacing the cyclopropyl group with a phenyl ring in analogs reduced metabolic stability but increased affinity for GABAA_A receptors .

Advanced: What computational approaches predict its target interactions?

Answer:
Molecular Docking :

  • Use Schrödinger Suite or AutoDock Vina to model interactions with targets like BK B2 receptors. Focus on:
    • Hydrogen bonding between the imidazolidine-dione carbonyl and Arg220^{220}.
    • Hydrophobic contacts with the cyclopropyl group in the receptor pocket .
      MD Simulations :
  • Run 100 ns simulations (AMBER/CHARMM) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence .

Validation : Cross-correlate docking scores (e.g., Glide XP scores < -8 kcal/mol) with experimental IC50_{50} values .

Advanced: How to resolve contradictions in biological data from similar compounds?

Answer:
Contradictions (e.g., variable IC50_{50} values in enzyme assays) arise from structural nuances. Mitigation strategies:

  • Control Experiments :

    • Verify compound purity (HPLC ≥95%) and stereochemistry (circular dichroism).
    • Use standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).
  • Meta-Analysis : Compare data from analogs (e.g., 3-phenyl vs. 3-cyclopropyl derivatives) to identify trends. For example:

    AnalogSubstitutionIC50_{50} (nM)Target
    APhenyl54CB2 receptor
    BCyclopropyl120BK B2 receptor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.